N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide: is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety, a dinitrobenzenesulfonamide group, and an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Nitration: The benzo[d][1,3]dioxole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Sulfonation: The nitrated compound undergoes sulfonation with chlorosulfonic acid to form the sulfonamide group.
Ethylation: The final step involves the ethylation of the sulfonamide with 2-chloroethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its electron-withdrawing nitro groups and electron-donating benzo[d][1,3]dioxole moiety.
Material Science: It can be incorporated into polymers to enhance their thermal and chemical stability.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.
Biological Probes: It can be used as a fluorescent probe due to its aromatic structure and potential for conjugation with biomolecules.
Industry
Dye and Pigment Production: The compound’s chromophoric properties make it suitable for use in dyes and pigments.
Agriculture: It can be explored as a pesticide or herbicide due to its potential bioactivity.
Mechanism of Action
The mechanism by which N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The sulfonamide group can interact with proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide.
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(4-chlorophenyl)acetamide:
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide is unique due to its combination of electron-withdrawing nitro groups and electron-donating benzo[d][1,3]dioxole moiety, which provides a balance of reactivity and stability. This makes it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O9S/c1-10-13(18(20)21)7-12(8-14(10)19(22)23)29(24,25)17-4-5-26-11-2-3-15-16(6-11)28-9-27-15/h2-3,6-8,17H,4-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEWAAYVXULPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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